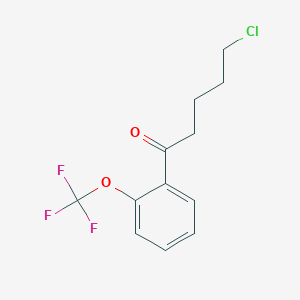

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane

CAS No.: 898761-39-2

Cat. No.: VC2304389

Molecular Formula: C12H12ClF3O2

Molecular Weight: 280.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898761-39-2 |

|---|---|

| Molecular Formula | C12H12ClF3O2 |

| Molecular Weight | 280.67 g/mol |

| IUPAC Name | 5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one |

| Standard InChI | InChI=1S/C12H12ClF3O2/c13-8-4-3-6-10(17)9-5-1-2-7-11(9)18-12(14,15)16/h1-2,5,7H,3-4,6,8H2 |

| Standard InChI Key | NLOUBJYOYSEGBK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)CCCCCl)OC(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCCCCl)OC(F)(F)F |

Introduction

Chemical Structure and Properties

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane consists of a 2-trifluoromethoxyphenyl group connected to a 5-chloropentanone chain through a carbonyl linkage. The molecule contains 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 2 oxygen atoms, corresponding to its molecular formula C12H12ClF3O2 . The molecular weight is calculated to be 280.67 g/mol, making it a medium-sized organic molecule.

The compound features several distinct functional groups that influence its chemical properties. The trifluoromethoxy group (OCF3) in the ortho position of the phenyl ring is a strongly electron-withdrawing substituent that affects the electronic distribution within the aromatic system. This group contributes significantly to the molecule's lipophilicity and can influence its interactions with biological systems. The ketone functional group (C=O) serves as an electrophilic center and can participate in various chemical transformations. The terminal chlorine atom at the end of the aliphatic chain represents another reactive site that can undergo nucleophilic substitution reactions.

Based on its structure, several key chemical properties can be inferred for 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane. The presence of the carbonyl group makes it susceptible to nucleophilic addition reactions typical of ketones. The terminal chlorine atom can participate in nucleophilic substitution reactions, potentially allowing for further functionalization of the molecule. The trifluoromethoxy group contributes to the compound's stability against metabolic degradation, a property often exploited in pharmaceutical design.

Table 1: Chemical Properties of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane

Physical Properties

Given its molecular weight of 280.67 g/mol and the presence of both polar functional groups (ketone, trifluoromethoxy) and nonpolar regions (aromatic ring, aliphatic chain), 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane is likely to exist as a colorless to pale yellow liquid or low-melting solid at room temperature. The presence of the trifluoromethoxy group typically enhances lipophilicity, suggesting limited solubility in water but good solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols.

For comparison, the related compound 5-chloro-1-phenylpentan-1-one (CAS: 942-93-8) has a reported melting point of 51°C and boiling point of 128-130°C at 1 Torr pressure, with a predicted density of 1.081±0.06 g/cm³ . The addition of a trifluoromethoxy group in the ortho position would likely increase the molecular weight and affect intermolecular forces, potentially resulting in different melting and boiling points for 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane.

It should be noted that these physical properties are estimates based on structural analysis and comparison with related compounds. Experimental determination would be required to establish precise values for these parameters.

Applications and Uses

In pharmaceutical research, compounds containing trifluoromethoxy groups are often explored for their potential biological activities. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which can improve drug bioavailability and pharmacokinetic properties. The 5-chloropentanone chain provides a reactive site for further functionalization, making 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane a potential intermediate in the synthesis of more complex pharmaceutical candidates. The compound might serve as a building block for drugs targeting conditions where enhanced lipophilicity is beneficial for crossing biological barriers.

In agrochemical research, fluorinated compounds often demonstrate enhanced persistence in environmental conditions and improved penetration through plant cuticles. 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane could potentially serve as an intermediate in the development of novel herbicides, fungicides, or insecticides. The combination of the aromatic ring, trifluoromethoxy group, and reactive chlorinated chain provides structural features that could be exploited for specific pest control mechanisms.

In materials science, fluorinated compounds are valued for their unique properties, including thermal stability, chemical resistance, and surface activity. 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane might find applications as a monomer or intermediate in the synthesis of specialty polymers or surface-active agents. The trifluoromethoxy group can impart oil and water repellency, while the reactive chlorine atom allows for incorporation into polymer structures.

In organic synthesis, 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane could serve as a versatile building block for the construction of more complex molecules. The ketone functionality allows for various transformations such as reductions, condensations, and additions, while the terminal chlorine provides a site for nucleophilic substitution reactions. This dual functionality makes the compound potentially valuable in multi-step synthetic pathways.

These suggested applications are speculative and based on the known uses of structurally similar compounds. Experimental investigation would be necessary to establish the actual utility of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane in these or other fields.

Related Compounds and Structural Analogs

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane belongs to a family of halogenated aryl ketones, many of which share structural similarities and potentially similar chemical properties. Examining these related compounds provides context for understanding the potential behavior and applications of the target molecule.

A closely related structural analog is 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS: 898786-25-9) , which differs only in the position of the trifluoromethoxy group on the aromatic ring (meta instead of ortho). This positional isomer has a molecular formula of C12H12ClF3O2 and a molecular weight of 280.67 g/mol, identical to the target compound. The meta position of the trifluoromethoxy group would likely result in different electronic effects on the aromatic ring and potentially different reactivity patterns compared to the ortho-substituted target compound.

Another related compound is 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane (CAS: 898761-63-2) , where the trifluoromethoxy group is in the para position. This positional isomer would also have different electronic effects and potentially different crystallization and solubility properties due to changes in molecular symmetry and dipole moment.

A structural variant featuring a different fluorinated substituent is 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane (CAS: 487058-77-5) . This compound has a trifluoromethyl (CF3) group instead of a trifluoromethoxy (OCF3) group, resulting in a molecular formula of C12H12ClF3O and a molecular weight of 264.67 g/mol. The direct attachment of the CF3 group to the aromatic ring, without the oxygen linker, would likely result in different electronic effects and lipophilicity compared to the OCF3-containing target compound.

Table 3: Comparison of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane with Related Compounds

Non-fluorinated analogs include 5-Chloro-1-(2-methylphenyl)-1-oxopentane (CAS: 898785-11-0) and the parent compound 5-Chloro-1-phenylpentan-1-one (CAS: 942-93-8) . These compounds lack the fluorinated substituents but maintain the core structure of a chlorinated pentanone chain attached to an aromatic ring. The simpler 5-Chloro-1-phenylpentan-1-one has more documented physical properties, including a melting point of 51°C and specific hazard classifications.

The variation in substituents and their positions across these related compounds demonstrates the diversity of this chemical family and the potential for fine-tuning properties through structural modifications. Each compound would be expected to exhibit somewhat different physical, chemical, and potentially biological properties, despite sharing the core 5-chloro-1-arylpentan-1-one structure.

Current Research and Future Perspectives

Current research trends in fluorinated aromatics focus on several key areas that may be relevant to 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane and its analogs. One significant area is the development of more efficient and environmentally friendly methods for introducing trifluoromethoxy groups into aromatic compounds. Traditional methods often involve harsh conditions and toxic reagents, prompting ongoing research into catalytic approaches and milder reaction conditions.

In pharmaceutical research, trifluoromethoxy-containing compounds are being explored for their unique physicochemical properties. The OCF3 group's ability to enhance lipophilicity while maintaining metabolic stability makes it valuable in drug design for targets requiring blood-brain barrier penetration or improved oral bioavailability. Future research might explore 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane or its derivatives as potential scaffolds for developing compounds with specific biological activities.

The field of agrochemicals also benefits from fluorinated compounds, with ongoing research into developing more selective and environmentally friendly pest control agents. The structural features of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane might be exploited in this context, particularly its dual functionality allowing for various transformations and modifications.

In materials science, fluorinated compounds continue to attract interest for applications in specialty polymers, surface coatings, and electronic materials. The unique properties imparted by fluorine-containing groups, including thermal stability, chemical resistance, and low surface energy, drive innovation in this field. 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane, with its reactive sites, could potentially serve as a building block for such materials.

Future research directions might include:

-

Development of structure-activity relationships for this class of compounds in various biological systems

-

Exploration of the synthetic utility of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane as a building block for more complex molecules

-

Investigation of catalytic methods for the efficient synthesis of trifluoromethoxy-containing aryl ketones

-

Detailed studies of the physicochemical properties and reactivity patterns of this compound and its analogs

-

Evaluation of potential applications in pharmaceutical, agrochemical, or materials science contexts

The limited current literature on this specific compound suggests that there is significant scope for original research exploring its properties, reactivity, and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume